N-carbobenzoxy-g-aminohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

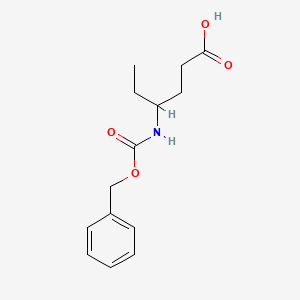

N-carbobenzoxy-g-aminohexanoic acid, also known as N-Carbobenzoxy-6-aminohexanoic Acid or N-Cbz-6-aminohexanoic Acid, is a chemical compound with the molecular formula C14H19NO4 . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The linear formula of this compound is C6H5CH2O2CNH(CH2)5CO2H . The molecular weight is 265.31 .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 55.0 to 60.0°C , and is soluble in methanol . It should be stored at a temperature between 0-10°C and should avoid heat .Applications De Recherche Scientifique

Peptide Synthesis and Modification

N-carbobenzoxy-γ-aminohexanoic acid is utilized as a protective agent for amino groups in peptide synthesis. This compound helps in preventing unwanted reactions and facilitates the creation of specific peptide bonds. For example, it has been used in the synthesis of various peptides, including complex ones such as (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine (Iselin, Feurer, & Schwyzer, 1955). Additionally, it plays a role in the modification of amino acid derivatives, as seen in the preparation of aminoacyl derivatives of sugars (Kochetkov et al., 1962).

Enzymatic Studies and Resolution of Amino Acids

This compound is also involved in studies concerning enzymatic activities and the resolution of amino acids. For instance, it was used in the asymmetric hydrolysis of N-carbobenzoxy-dl-glutamic acid by hog kidney acylase, leading to the resolution of glutamic acid (Levintow, Greenstein, & Kingsley, 1951).

Applications in Liquid Crystalline Copolymers

In the field of materials science, N-carbobenzoxy-γ-aminohexanoic acid contributes to the synthesis of liquid crystalline copolymers. This is evidenced by its use in synthesizing copoly(amide–ester–imide)s from amino acids, demonstrating its versatility in polymer chemistry (Li et al., 1995).

Metabolic Activation Studies

Additionally, it plays a role in the study of metabolic activation of carcinogenic heterocyclic aromatic amines, demonstrating its use in biochemical and medical research (Turesky et al., 1991).

Biochemical and Medicinal Chemistry

Finally, N-carbobenzoxy-γ-aminohexanoic acid is relevant in biochemical and medicinal chemistry research, particularly in the synthesis of peptides and their derivatives for various applications, including therapeutic purposes (Coggins & Benoiton, 1971).

Safety and Hazards

Propriétés

IUPAC Name |

4-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBDNASFGRMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)